Phosphoglycolohydroxamic Acid
Overview
Description
Phosphoglycolohydroxamic Acid is an organic compound belonging to the class of monoalkyl phosphates. It is known for its role as an inhibitor of aldolase and triose-phosphate isomerase enzymes.
Preparation Methods
Phosphoglycolohydroxamic Acid can be synthesized through a reaction involving phosphoglycolic acid and hydroxylamine. The reaction typically occurs under mild conditions, with the presence of a suitable catalyst to facilitate the formation of the hydroxamate group . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Phosphoglycolohydroxamic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler phosphates.
Substitution: It can participate in substitution reactions where the hydroxamate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Phosphoglycolohydroxamic Acid has several scientific research applications:
Chemistry: It is used as a reagent in studying enzyme inhibition and reaction mechanisms.
Biology: Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and enzyme functions.
Medicine: Potential applications in developing antibacterial and antifungal agents due to its inhibitory effects on key enzymes in pathogens.
Industry: It may be used in the synthesis of other chemical compounds and as a research tool in various industrial processes
Mechanism of Action
Phosphoglycolohydroxamic Acid exerts its effects by inhibiting enzymes such as aldolase and triose-phosphate isomerase. It binds to the active site of these enzymes, preventing their normal catalytic activity. This inhibition disrupts metabolic pathways that rely on these enzymes, leading to potential antibacterial and antifungal effects .
Comparison with Similar Compounds
Phosphoglycolohydroxamic Acid can be compared with other hydroxamic acids and phosphate esters. Similar compounds include:
Hydroxamic Acids: These compounds share the hydroxamate functional group and exhibit similar enzyme inhibitory properties.
Phosphate Esters: Compounds like phosphoglycolic acid and other monoalkyl phosphates have structural similarities but may differ in their specific biological activities. This compound is unique due to its dual role as both a hydroxamic acid and a phosphate ester, providing a distinct combination of properties that make it valuable in research
Properties
IUPAC Name |
[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHHWZKQZIJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199497 | |
Record name | Phosphoglycolohydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51528-59-7 | |
Record name | Phosphoglycolohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoglycolohydroxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoglycolohydroxamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoglycolohydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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